Octanoyl chloride, 2-hexyl-
Overview
Description
Octanoyl chloride, 2-hexyl-: is an organic compound with the molecular formula C14H27ClO . It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, forming an acyl chloride. This compound is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of Octanoic Acid: The most common method for preparing octanoyl chloride involves the acylation of octanoic acid using thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution: Octanoyl chloride undergoes nucleophilic substitution reactions with alcohols to form esters and with amines to form amides.
Example: Reaction with ethanol to form octyl ethanoate.
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Hydrolysis: In the presence of water, octanoyl chloride hydrolyzes to form octanoic acid and hydrochloric acid.
Reaction: ( \text{C8H15ClO} + \text{H2O} \rightarrow \text{C8H16O2} + \text{HCl} )
Conditions: Aqueous conditions, often at room temperature.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Octanoic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Esters and Amides: Octanoyl chloride is widely used in organic synthesis to prepare esters and amides, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine:
Lipid Modification: Used in the modification of lipids for research in cell membrane studies and lipid metabolism.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Capryloyl Chloride: Similar in structure but lacks the hexyl substitution.
Lauroyl Chloride: Has a longer carbon chain compared to octanoyl chloride.
Palmitoyl Chloride: Even longer carbon chain, used in similar applications but with different physical properties.
Uniqueness:
Properties
IUPAC Name |
2-hexyloctanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNSZFAYUWMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824182 | |
Record name | 2-Hexyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77582-73-1 | |
Record name | 2-Hexyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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